1,6,7,8-tetramethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
1,6,7,8-Tetramethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS: 878414-29-0) is a purine-based heterocyclic compound with a molecular formula of C₁₄H₁₇N₅O₃ and a molecular weight of 303.32 g/mol . Its structure features a fused imidazo[2,1-f]purine core substituted with four methyl groups at positions 1, 6, 7, and 8, as well as a 2-oxopropyl moiety at position 2. This substitution pattern distinguishes it from other derivatives in the imidazopurine family, which often incorporate arylpiperazinyl, phenylpropyl, or heteroaromatic substituents to modulate receptor affinity and pharmacokinetic properties .
Properties
IUPAC Name |
4,6,7,8-tetramethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c1-7(20)6-18-12(21)10-11(17(5)14(18)22)15-13-16(4)8(2)9(3)19(10)13/h6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXXSSCPNHYFJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC(=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,6,7,8-Tetramethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a purine derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of molecules known for their role in various biochemical pathways and therapeutic applications. The following sections will explore its synthesis, biological activity, and potential applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that can include methods such as:
- Condensation reactions to form the imidazo[2,1-f]purine structure.
- Functional group modifications to introduce the 2-oxopropyl substituent.
The specific synthetic pathways can vary depending on the desired purity and yield of the final product.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Notably:
- Cyclin-dependent Kinases (CDKs) : This compound has been shown to inhibit CDK activity, which is crucial in regulating the cell cycle. Inhibiting CDKs can lead to cell cycle arrest and apoptosis in cancer cells .
- Adenosine Receptors : As a purine derivative, it may also act as an agonist or antagonist at adenosine receptors, influencing cellular signaling pathways related to inflammation and immune responses .
Case Studies and Research Findings
Recent studies have demonstrated the effectiveness of this compound in various biological contexts:
Potential Applications
Given its biological profile, this compound holds promise for several therapeutic applications:
- Cancer Therapy : Its ability to inhibit CDKs suggests potential use as an anti-cancer agent.
- Anti-inflammatory Treatments : By modulating adenosine receptors, it may serve as a therapeutic agent in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and pharmacological differences between 1,6,7,8-tetramethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione and related derivatives:
Structural and Functional Insights
Fluorinated or trifluoromethyl groups in analogs like AZ-853 and AZ-861 enhance 5-HT₁A receptor affinity and metabolic stability due to electronegativity and resistance to oxidative metabolism . The 2-oxopropyl group in the target compound introduces a ketone moiety, which could participate in hydrogen bonding but lacks the π-π stacking capacity of aromatic substituents in other derivatives .
Pharmacokinetic and Safety Profiles :
- Compounds with arylpiperazinylalkyl chains (e.g., AZ-853, AZ-861) exhibit moderate metabolic stability but variable brain penetration due to P-glycoprotein efflux .
- The target compound’s methyl-rich structure may improve oral bioavailability compared to polar derivatives, though this remains unverified .
- Safety concerns in analogs include sedation (AZ-853), lipid metabolism disruption (AZ-861), and hypotension , likely linked to off-target α₁-adrenergic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
